Cbz-L-Leucinol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

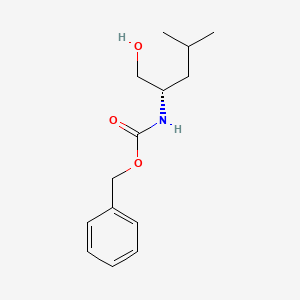

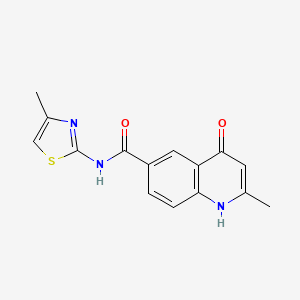

Cbz-L-Leucinol, also known as benzyl (S)- (1-hydroxy-4-methylpentan-2-yl)carbamate, is a compound with the molecular weight of 251.33 . It is typically used in laboratory settings .

Molecular Structure Analysis

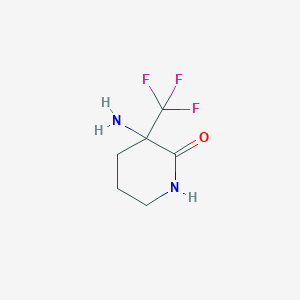

The molecular structure of Cbz-L-Leucinol is represented by the linear formula C14H21NO3 . The InChI code for the compound is 1S/C14H21NO3/c1-11(2)8-13(9-16)15-14(17)18-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3, (H,15,17)/t13-/m0/s1 .Chemical Reactions Analysis

Cbz-L-Leucinol, like other Cbz-protected compounds, can undergo deprotection through hydrogenolysis . This process involves the reduction of the compound with H2, releasing toluene and the free carbamate .Physical And Chemical Properties Analysis

Cbz-L-Leucinol is a compound with a molecular weight of 251.33 .科学的研究の応用

Tumoricidal Activity and Cancer Therapeutics

Cbz-L-Leucinol, in the context of cancer research, has shown promise in studies related to tumor necrosis factor–related apoptosis–inducing ligand (TRAIL). A study demonstrated that the leucine zipper forms of human and murine TRAIL, when combined with leucinol-based compounds, induced apoptosis in both human and murine target cells in vitro. Notably, these compounds did not exhibit toxicity to normal tissues in mice, and repeated treatments actively suppressed tumor growth in certain cancer cell lines, making it a potential candidate for cancer therapeutics (Walczak et al., 1999).

Gene Delivery Efficiency

The efficiency of gene delivery can be influenced by the length of hydrophobic poly(l-leucine) chains in amphiphilic polypeptides. A study investigated the synthesis of such polypeptides with varying lengths of hydrophobic poly(l-leucine) chains. It was found that these chains significantly regulate gene delivery efficiency in different cell types, highlighting the importance of Cbz-L-Leucinol in the synthesis of these compounds and their potential applications in gene therapy and biomedicine (Zhang, Zhou, & Chen, 2018).

Synthesis of Dipeptides

Cbz-L-Leucinol is also significant in the synthesis of dipeptides. For instance, the non-enzymatic synthesis of N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu) was achieved using Cbz-L-Leucinol in a reversed micellar system. The study provided insights into the optimal conditions for dipeptide synthesis and demonstrated the potential of Cbz-L-Leucinol in peptide synthesis and drug development (Matsumoto & Hano, 2021).

Enzyme Cascades in Synthesis

Cbz-L-Leucinol plays a role in the synthesis of protected aminopiperidine and aminoazepane derivatives through enzyme cascades. A study utilizing galactose oxidase and imine reductase variants successfully converted N-Cbz-protected l-ornithinol and l-lysinol to l-3-N-Cbz-aminopiperidine and l-3-N-Cbz-aminoazepane, indicating its utility in complex biochemical synthesis processes (Ford et al., 2020).

Safety and Hazards

特性

IUPAC Name |

benzyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-11(2)8-13(9-16)15-14(17)18-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,15,17)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGARWTHXCINBQM-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cbz-L-Leucinol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5E)-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2625341.png)

![3-(3,4-dimethoxyphenyl)-5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2625346.png)

![benzo[b]thiophen-2-yl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2625348.png)

![Isobutyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2625355.png)

![1-(4-chlorophenyl)-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2625357.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B2625361.png)